molecular formula C24H48BrNO2 B12677690 2-((1,1-Dimethylethyl)tetradecylamino)ethyl methacrylate hydrobromide CAS No. 93892-98-9

2-((1,1-Dimethylethyl)tetradecylamino)ethyl methacrylate hydrobromide

Cat. No.: B12677690
CAS No.: 93892-98-9
M. Wt: 462.5 g/mol
InChI Key: DAYYPHNBDRMOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EINECS 299-585-5, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The product is then purified by recrystallization from ethanol or another suitable solvent.

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes continuous monitoring of temperature, pH, and reactant concentrations. The final product is often dried and packaged under inert conditions to prevent premature decomposition.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can initiate various polymerization reactions, including:

    Addition Polymerization: The free radicals add to monomers, forming long polymer chains.

    Copolymerization: The free radicals react with different monomers to form copolymers with varying properties.

Common Reagents and Conditions

The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures (around 70-90°C) in the presence of monomers such as styrene, acrylonitrile, or methyl methacrylate. The reaction can be conducted in bulk, solution, or emulsion polymerization systems.

Major Products

The primary products of reactions involving 2,2’-azobis(2-methylpropionitrile) are polymers and copolymers with high molecular weights. These materials are used in various applications, including plastics, adhesives, and coatings.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) is extensively used in scientific research due to its ability to generate free radicals. Some of its applications include:

    Polymer Chemistry: Used as an initiator in the synthesis of various polymers and copolymers.

    Material Science: Employed in the development of new materials with specific properties.

    Biological Studies: Utilized in the study of radical-induced processes in biological systems.

    Industrial Applications: Used in the production of plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to form free radicals. These radicals can initiate polymerization reactions by adding to monomers, forming polymer chains. The decomposition process releases nitrogen gas, which helps drive the reaction forward.

Comparison with Similar Compounds

2,2’-azobis(2-methylpropionitrile) is unique among radical initiators due to its relatively low decomposition temperature and high efficiency in generating free radicals. Similar compounds include:

    Benzoyl Peroxide: Another radical initiator with a higher decomposition temperature.

    Potassium Persulfate: A water-soluble initiator used in emulsion polymerization.

    Azobisisobutyronitrile: A similar compound with slightly different properties and applications.

In comparison, 2,2’-azobis(2-methylpropionitrile) is preferred in many applications due to its ease of handling, high purity, and efficient radical generation.

Properties

CAS No.

93892-98-9

Molecular Formula

C24H48BrNO2

Molecular Weight

462.5 g/mol

IUPAC Name

2-[tert-butyl(tetradecyl)amino]ethyl 2-methylprop-2-enoate;hydrobromide

InChI

InChI=1S/C24H47NO2.BrH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25(24(4,5)6)20-21-27-23(26)22(2)3;/h2,7-21H2,1,3-6H3;1H

InChI Key

DAYYPHNBDRMOMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN(CCOC(=O)C(=C)C)C(C)(C)C.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.